3-Phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
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Overview
Description
3-Phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a phenyl group, an imidazo[1,2-a]pyridine moiety, and a prop-2-en-1-one linkage, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one typically involves the condensation of 2-aminopyridine with phenylacetophenones or phenylacetones in the presence of a brominating agent such as CBrCl3. The reaction is carried out at elevated temperatures (around 80°C) for several hours to achieve good yields . Another method involves the use of α-bromocarbonyl compounds and 2-aminopyridine derivatives under neutral or weakly basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and imidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.
Phenylimidazole derivatives: Compounds such as metronidazole and tinidazole, which are used as antimicrobial agents.
Uniqueness
3-Phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of phenyl, imidazo[1,2-a]pyridine, and prop-2-en-1-one moieties provides a versatile scaffold for the development of new therapeutic agents and materials.
Properties
CAS No. |
62472-27-9 |
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Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H16N2O/c25-19(15-14-17-9-3-1-4-10-17)22-21(18-11-5-2-6-12-18)23-20-13-7-8-16-24(20)22/h1-16H |
InChI Key |
LNGSNPQGJBZQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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